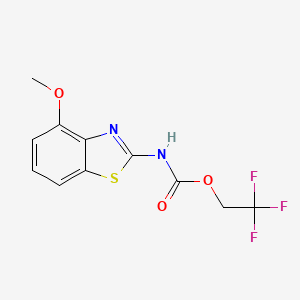
2,2,2-trifluoroethyl N-(4-methoxy-1,3-benzothiazol-2-yl)carbamate
Übersicht
Beschreibung
2,2,2-Trifluoroethyl N-(4-methoxy-1,3-benzothiazol-2-yl)carbamate is a synthetic organic compound with the molecular formula C11H9F3N2O3S This compound is characterized by the presence of a trifluoroethyl group, a methoxybenzothiazole moiety, and a carbamate linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(4-methoxy-1,3-benzothiazol-2-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with 4-methoxy-1,3-benzothiazol-2-amine in the presence of a carbamoylating agent. Commonly used carbamoylating agents include phosgene or its derivatives, such as triphosgene. The reaction is usually carried out under anhydrous conditions and may require a base, such as triethylamine, to neutralize the generated hydrogen chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoroethyl N-(4-methoxy-1,3-benzothiazol-2-yl)carbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The trifluoroethyl group can be displaced by nucleophiles under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbamate linkage can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiolates in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.
Major Products Formed
Nucleophilic substitution: Formation of substituted trifluoroethyl derivatives.
Oxidation: Formation of hydroxyl or carbonyl derivatives of the methoxy group.
Reduction: Formation of amine derivatives from the carbamate linkage.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoroethyl N-(4-methoxy-1,3-benzothiazol-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of specialty chemicals and materials, particularly those requiring fluorinated components for enhanced stability and performance.
Wirkmechanismus
The mechanism of action of 2,2,2-trifluoroethyl N-(4-methoxy-1,3-benzothiazol-2-yl)carbamate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its trifluoroethyl and benzothiazole moieties. These interactions may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoroethyl N-(4-methoxyphenyl)carbamate: Similar structure but lacks the benzothiazole moiety.
2,2,2-Trifluoroethyl N-(4-chloro-1,3-benzothiazol-2-yl)carbamate: Similar structure but with a chloro substituent instead of a methoxy group.
Uniqueness
2,2,2-Trifluoroethyl N-(4-methoxy-1,3-benzothiazol-2-yl)carbamate is unique due to the combination of its trifluoroethyl group, methoxybenzothiazole moiety, and carbamate linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-(4-methoxy-1,3-benzothiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O3S/c1-18-6-3-2-4-7-8(6)15-9(20-7)16-10(17)19-5-11(12,13)14/h2-4H,5H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUQULNANLSGHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol](/img/structure/B1523201.png)

![1-[2-(Aminomethyl)phenyl]piperidine-3-carboxamide](/img/structure/B1523204.png)
![{[5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B1523205.png)





![3-Amino-2-{[4-(trifluoromethoxy)phenyl]methyl}propan-1-ol](/img/structure/B1523215.png)

